(3S)-3-Hydroxy Quinidine-vinyl-d3

LC-MS/MS Stable Isotope Labeling Internal Standard

Accurate quantification of the active quinidine metabolite (3S)-3-hydroxyquinidine requires an internal standard that perfectly mimics the analyte. Unlabeled standards co-elute without mass distinction, while structural analogs introduce recovery and ionization bias. • **Precision:** >98% purity, +3 Da mass shift for unambiguous MS detection. • **Application:** Essential for pharmacokinetic studies (AUC, Cmax), CYP3A4 phenotyping, and regulatory-compliant clinical assays. • **Supply:** Deuterated vinyl-d3 label ensures co-elution and matrix effect correction.

Molecular Formula C20H24N2O3
Molecular Weight 343.4 g/mol
Cat. No. B12416596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Hydroxy Quinidine-vinyl-d3
Molecular FormulaC20H24N2O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
InChIInChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1/i1D2,3D
InChIKeyBSRUJCFCZKMFMB-RTGLDVFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Hydroxy Quinidine-vinyl-d3 Deuterated Internal Standard


(3S)-3-Hydroxy Quinidine-vinyl-d3 is a stable isotope-labeled analog of (3S)-3-hydroxyquinidine, the major pharmacologically active metabolite of the antiarrhythmic agent quinidine . The compound features a deuterated vinyl group (vinyl-d3), introducing a mass shift of +3 Da relative to the unlabeled metabolite, making it suitable as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays . The unlabeled (3S)-3-hydroxyquinidine (CAS 53467-23-5) is formed primarily via CYP3A4-mediated metabolism of quinidine and retains significant cardiac activity, with potency comparable to the parent drug in prolonging the cardiac action potential [1]. The deuterated form is supplied at ≥98% purity and is intended exclusively for research use in analytical method development, validation, and pharmacokinetic studies .

Workflow Stable isotope-labeled IS for LC-MS assays
Selection Deuterated vinyl group provides distinct mass signature
Use Context Supports analyte quantitation in biological research matrices

Why Unlabeled Internal Standards Fail


In quantitative LC-MS/MS analysis, the choice of internal standard (IS) fundamentally determines assay accuracy and reproducibility. While the unlabeled analyte (3S)-3-hydroxyquinidine can serve as a reference standard for calibration curves, it cannot function as an IS because it co-elutes and shares an identical mass, rendering it indistinguishable from the endogenous analyte signal [1]. Structural analog ISs (e.g., quinidine N-oxide or dihydroquinidine) have been employed in legacy HPLC-UV methods [2], but they exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times compared to the target analyte [3]. These differences introduce systematic bias that varies with sample matrix, compromising assay robustness. In contrast, the stable isotope-labeled (SIL) version—(3S)-3-Hydroxy Quinidine-vinyl-d3—provides near-identical physicochemical behavior to the analyte while offering a distinct mass signature, enabling precise correction for matrix effects, recovery losses, and ion suppression/enhancement throughout the entire analytical workflow [3]. Substituting with a cheaper unlabeled standard or an inadequately matched structural analog undermines the analytical validity required for regulatory submission or publication.

Unlabeled analyte shares m/z and co-elutes, preventing signal distinction.
Structural analog IS may differ in recovery and ionization, introducing matrix-dependent bias.
Non-isotopic IS substitution may compromise quantitative accuracy for bioanalytical validation.

Quantitative Evidence: Deuterated vs. Unlabeled IS


Mass Shift and Isotopic Purity

(3S)-3-Hydroxy Quinidine-vinyl-d3 incorporates three deuterium atoms at the vinyl group, producing a molecular mass of 343.43 g/mol compared to 340.42 g/mol for the unlabeled (3S)-3-hydroxyquinidine . This +3 Da mass shift ensures that the IS signal is fully resolved from the analyte's monoisotopic peak and its naturally occurring M+1 and M+2 isotopologues in MS detection . The isotopic purity is specified at ≥98% , minimizing the contribution of unlabeled species to the IS channel. In contrast, structural analog ISs like quinidine N-oxide (MW 340.42) lack a consistent mass offset and may co-elute or share fragment ions with the analyte, complicating quantitation [1].

Mass Shift & Purity
Class-level inference
Δm/z +3 Da; isotopic purity ≥98%
Ensures MS resolution from analyte isotopologues
Calculated from molecular formula; ESI+ MS
LC-MS/MS Stable Isotope Labeling Internal Standard

Recovery and Matrix Effect Correction

Stable isotope-labeled internal standards (SIL-IS) such as (3S)-3-Hydroxy Quinidine-vinyl-d3 exhibit near-identical extraction recovery and ionization response to the unlabeled analyte due to their virtually indistinguishable physicochemical properties [1]. This co-eluting behavior enables effective correction for matrix effects and recovery variability across different sample matrices (e.g., plasma, urine, tissue homogenates). In contrast, structural analog ISs demonstrate different recovery profiles; for instance, in a validated HPLC method for quinidine metabolites, the extraction recovery of (3S)-3-hydroxyquinidine from plasma was not identical to that of the internal standard employed, necessitating separate validation for each matrix type [2]. The deuterated IS corrects for these variations automatically, improving assay accuracy and precision across diverse biological matrices [3].

Matrix Effect Correction
Class-level inference
Co-elutes with analyte; corrects recovery & ion suppression
Enables robust quantitation across matrices
LC-ESI-MS/MS of plasma/urine extracts
Matrix Effect Extraction Recovery Ion Suppression

Pharmacological Activity and Quantitation

The unlabeled analyte (3S)-3-hydroxyquinidine is pharmacologically active, with a mean concentration-effect slope for QTc prolongation of 0.0184 ± 0.0128 ms/(ng/mL) in healthy subjects, compared to 0.0297 ± 0.0111 for quinidine [1]. Its peak plasma concentrations after oral dosing range from 1,362 to 3,480 ng/mL [1]. Because this metabolite contributes additively to the therapeutic and potentially toxic cardiac effects of quinidine, accurate quantitation in pharmacokinetic and therapeutic drug monitoring studies is clinically essential [1][2]. The deuterated IS enables precise measurement of these active concentrations, whereas a non-deuterated IS would not provide the necessary analytical specificity .

Active Metabolite Quantitation
Supporting evidence
Reported QTc slope: 0.0184 ms/(ng/mL)
Supports exposure-response assessment
Human PK/PD study; oral dosing context
Active Metabolite QT Prolongation Pharmacodynamics

CYP3A4 Phenotyping and DDI Studies

Formation of (3S)-3-hydroxyquinidine from quinidine is a specific marker reaction for CYP3A4 activity . A physiologically based pharmacokinetic (PBPK) model of quinidine, incorporating the 3-hydroxyquinidine metabolite pathway, achieved >90% of predicted pharmacokinetic parameters within two-fold of observed values across a wide dosing range (0.1–600 mg) [1]. This validated model enables quantitative prediction of drug-drug interactions (DDIs) involving CYP3A4 perpetrators and victims. The deuterated IS is essential for generating the precise metabolite concentration data required to parameterize and validate such PBPK models, which cannot be reliably achieved with unlabeled standards due to analytical interference [2].

PBPK Model Support
Supporting evidence
>90% parameters within 2-fold observed
Supports DDI risk assessment modeling
Clinical PK studies; PBPK validation
CYP3A4 Drug Metabolism PBPK Modeling

Shipping and Storage Stability

The compound is shipped at room temperature and remains stable under ambient conditions for the duration of standard shipping and customs clearance . For long-term storage, the vendor recommends powder storage at -20°C (3 years) or 4°C (2 years), and in solvent at -80°C (6 months) or -20°C (1 month) . This ambient shipping tolerance reduces logistical complexity and cost compared to other deuterated standards that may require cold-chain shipping to prevent degradation .

Shipping & Storage Stability
Data to verify
Stable at room temp shipping; powder -20°C 3 yrs
Reduces cold-chain logistics needs
Vendor-stated stability; validate per protocol
Shipping Conditions Storage Stability Logistics

Purity for Calibration and Validation

Vendor specifications indicate a purity of ≥98% for (3S)-3-Hydroxy Quinidine-vinyl-d3 . This high purity level supports its direct use as an internal standard in quantitative LC-MS assays without the need for further purification. In comparison, some unlabeled 3-hydroxyquinidine reference standards may require additional purification steps before use due to lower purity or the presence of isomeric impurities such as dihydroquinidine [1]. The defined purity also facilitates accurate preparation of stock and working solutions for calibration curves and method validation .

Chemical Purity
Cross-study comparable
≥98%
Supports direct use as IS without purification
Certificate of Analysis review advised
Chemical Purity Reference Standard Method Validation

Key Application Scenarios


LC-MS/MS Quantitation in Pharmacokinetics

Use (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard for the accurate quantification of the active metabolite in plasma, urine, and tissue samples during preclinical and clinical pharmacokinetic studies of quinidine. The +3 Da mass shift enables unambiguous detection in MS, while co-elution corrects for matrix effects and recovery variability [1][2]. This is essential for determining key PK parameters such as AUC, Cmax, and clearance of the metabolite, particularly when assessing CYP3A4-mediated drug-drug interactions [3].

CYP3A4 Phenotyping and In Vitro Metabolism

Employ the deuterated standard in in vitro microsomal or hepatocyte incubation studies to precisely measure the formation rate of (3S)-3-hydroxyquinidine, a specific probe for CYP3A4 activity [1]. The SIL-IS enables accurate quantitation even in complex incubation matrices, facilitating the determination of enzyme kinetic parameters (Km, Vmax) and the assessment of potential inhibitors or inducers [2]. The high purity (≥98%) of the standard supports reproducible preparation of calibration curves [3].

Therapeutic Drug Monitoring and Assay Validation

Develop and validate robust clinical assays for monitoring (3S)-3-hydroxyquinidine levels in patient samples. Given that the metabolite contributes additively to quinidine's cardiac effects and QTc prolongation [1], accurate quantitation is necessary for safety monitoring and dose adjustment. The deuterated IS provides the analytical specificity and precision required for regulatory-compliant bioanalytical method validation in clinical laboratories [2].

PBPK Model Parameterization

Generate high-quality metabolite concentration-time data for the development and refinement of PBPK models of quinidine disposition. Such models, which have demonstrated >90% predictive accuracy for PK parameters [1], rely on precise metabolite measurements obtained using SIL-IS methods. The resulting models can simulate complex drug-drug-gene interaction scenarios involving CYP3A4 and P-gp, supporting regulatory submissions and clinical trial design [1].

Application
Selection Property
Validation Focus
PK Bioanalysis Research
Co-eluting SIL-IS with +3 Da mass shift
Matrix effect and recovery correction in biological research matrices
CYP3A4 Phenotyping Assays
Deuterated IS for accurate metabolite quantitation
Enzyme kinetic parameter determination (Km, Vmax) in vitro
Bioanalytical Method Validation Research
High isotopic purity and assay precision
Method robustness and reproducibility for research PK monitoring
PBPK Model Development
SIL-IS for precise metabolite time-course data
Model predictive performance and DDI simulation support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-Hydroxy Quinidine-vinyl-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.